Home > Products > Screening Compounds P43285 > 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine - 2098041-94-0

3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Catalog Number: EVT-1764749
CAS Number: 2098041-94-0
Molecular Formula: C10H16N6
Molecular Weight: 220.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (1632)

Compound Description: 1632 is a small molecule inhibitor of the LIN28 protein. [, , ] This inhibition rescues let-7 microRNA processing, which is typically suppressed by LIN28 in certain cancers. [, ] This rescue, in turn, induces differentiation of mouse embryonic stem cells and reduces tumor-sphere formation. []

Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine. The differences lie in the substitutions at the 3 and 6 positions of the pyridazine ring.

4-(2-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol (12)

Compound Description: Compound 12 is a potent and selective tankyrase (TNKS) inhibitor exhibiting low nanomolar activity. [] Crystallographic analysis has revealed that it functions as a nicotinamide adenine dinucleotide (NAD) isostere. []

Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine. The key difference lies in the position of the amine substituent on the pyridazine ring (position 8 vs. position 6) and the nature of the substituents at the 3 and 6/8 positions.

Compound Description: Compound 3 displays potent anticonvulsant activity with an ED50 value of 13.6 mg/kg and a protective index (PI) of 7.2 in the maximal electroshock (MES) test. [, ]

Relevance: This compound belongs to the broader category of pyrido[3,2-d]pyridazine derivatives, which are structurally related to the [, , ]triazolo[4,3-b]pyridazine scaffold found in 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine. The presence of a [, , ]triazolo ring fused to the pyrido[3,2-d]pyridazine core further strengthens the structural similarity.

Compound Description: Compound 19 exhibits significant anticonvulsant activity in the MES test, with a PI value of 13.4. Notably, it is considered safer than the marketed drug carbamazepine due to its lower neurotoxicity. [, ]

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

Compound Description: Compound 1 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, frequently dysregulated in cancer. [] It displays favorable pharmacokinetic properties in preclinical models but exhibits high in vitro NADPH-dependent covalent binding to microsomal proteins, suggesting potential toxicity issues. []

Relevance: Compound 1 shares the central [, , ]triazolo[4,3-b]pyridazine core structure with 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine. The presence of this shared scaffold, despite differences in the substituents, highlights a structural connection between these two compounds.

7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2)

Compound Description: Developed as a potential improvement upon Compound 1, Compound 2 aimed to reduce bioactivation and potential toxicity. [] While it exhibited a shift in metabolic transformation towards the naphthyridine ring alkoxy substituent, it still showed glutathione conjugation and high covalent binding in vitro and in vivo. []

Relevance: Similar to Compound 1, Compound 2 also shares the central [, , ]triazolo[4,3-b]pyridazine core structure with 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine, making it structurally related despite the different substituent groups present.

(S)-3-(1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-N-isopropyl-(1,2,4)triazolo(4,3- b)pyridazin-6-amine

Compound Description: This compound is a known inhibitor of c-Met kinase, as evidenced by its X-ray crystal structure in complex with the kinase. []

Relevance: This compound shares the central [, , ]triazolo[4,3-b]pyridazine core structure with 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine, making it structurally related despite the different substituent groups present.

N,N'-dimethyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazepin-5-amine (RL142)

Compound Description: RL142 exhibits anti-inflammatory activity. [] Crystallographic studies have provided insights into its molecular conformation. []

Relevance: This compound, while structurally distinct, highlights the pharmacological relevance of compounds containing the [, , ]triazolo moiety. This shared structural feature with 3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine suggests potential overlapping chemical space and potential for similar biological activities.

7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Compound Description: This compound is mentioned as a potential non-sedative treatment for noise phobia in companion animals, particularly dogs. []

Properties

CAS Number

2098041-94-0

Product Name

3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

IUPAC Name

3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Molecular Formula

C10H16N6

Molecular Weight

220.27 g/mol

InChI

InChI=1S/C10H16N6/c1-3-15(4-2)9-6-5-8-12-13-10(7-11)16(8)14-9/h5-6H,3-4,7,11H2,1-2H3

InChI Key

GGLHBURXYHEMMW-UHFFFAOYSA-N

SMILES

CCN(CC)C1=NN2C(=NN=C2CN)C=C1

Canonical SMILES

CCN(CC)C1=NN2C(=NN=C2CN)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.